2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide 2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 921786-24-5
VCID: VC11879010
InChI: InChI=1S/C30H31N3O3/c1-35-26-11-6-10-25(20-26)31-29(34)21-36-27-12-5-9-24-13-14-28(32-30(24)27)33-17-15-23(16-18-33)19-22-7-3-2-4-8-22/h2-14,20,23H,15-19,21H2,1H3,(H,31,34)
SMILES: COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Molecular Formula: C30H31N3O3
Molecular Weight: 481.6 g/mol

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide

CAS No.: 921786-24-5

Cat. No.: VC11879010

Molecular Formula: C30H31N3O3

Molecular Weight: 481.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide - 921786-24-5

Specification

CAS No. 921786-24-5
Molecular Formula C30H31N3O3
Molecular Weight 481.6 g/mol
IUPAC Name 2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-methoxyphenyl)acetamide
Standard InChI InChI=1S/C30H31N3O3/c1-35-26-11-6-10-25(20-26)31-29(34)21-36-27-12-5-9-24-13-14-28(32-30(24)27)33-17-15-23(16-18-33)19-22-7-3-2-4-8-22/h2-14,20,23H,15-19,21H2,1H3,(H,31,34)
Standard InChI Key OLUSUUVHSXYXDJ-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5
Canonical SMILES COC1=CC=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5

Introduction

Structural Overview

The compound consists of several key structural features:

  • Quinoline Core: Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Piperidine Substituent: The presence of a benzylpiperidine moiety suggests potential activity in modulating neurotransmitter systems, as piperidine derivatives are often found in psychoactive and therapeutic agents.

  • Acetamide Linkage: Acetamides are common in drug design due to their stability and ability to form hydrogen bonds, enhancing interactions with biological targets.

  • Methoxyphenyl Group: The methoxy group can influence the compound's lipophilicity and bioavailability, potentially improving its pharmacokinetic profile.

Potential Applications

Based on structural analogs and related studies:

  • Neurological Disorders:

    • Compounds with piperidine and quinoline moieties have been studied as inhibitors of neurotransmitter transporters (e.g., choline transporter inhibitors) or as receptor modulators .

    • The benzylpiperidine group may suggest utility in treating conditions like depression or neurodegenerative diseases.

  • Antimicrobial Activity:

    • Quinoline derivatives are well-documented for their antimicrobial properties, particularly against mycobacteria .

    • This compound could be explored for activity against resistant bacterial strains.

  • Anticancer Research:

    • Similar structures have shown antiproliferative effects on cancer cell lines, suggesting this compound might exhibit similar properties .

Synthesis Considerations

While no direct synthesis route for this specific compound is provided, its structure suggests it could be synthesized through:

  • Functionalization of a quinoline core via etherification with a benzylpiperidine derivative.

  • Amidation reaction to introduce the acetamide group with the methoxyphenyl substituent.

Table 1: Structural Analogues and Their Activities

Compound ClassKey FeaturesReported ActivitiesReferences
Quinoline-piperidine derivativesPiperidine + quinoline coreAntimicrobial, neurological modulation
Methoxyphenyl-acetamidesMethoxy group + amide linkageAnti-inflammatory, anticancer
Benzylpiperidine-containing compoundsBenzylpiperidine moietyNeurotransmitter regulation

Research Gaps

  • No direct studies or experimental data were found for this exact compound.

  • Further research is needed to explore its pharmacological properties, including receptor binding studies, toxicity profiles, and structure-activity relationships (SAR).

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